2-Chloro-4-fluoro-5-methylbenzonitrile
Description
2-Chloro-4-fluoro-5-methylbenzonitrile is a substituted aromatic compound featuring a benzene ring with a nitrile group (-CN) at position 1, chlorine at position 2, fluorine at position 4, and a methyl group (-CH₃) at position 4. Its molecular formula is C₈H₄ClFN, with a molecular weight of approximately 171.58 g/mol (calculated using atomic weights: C=12.01, H=1.01, Cl=35.45, F=19.00, N=14.01). This compound belongs to the benzonitrile family, which is widely utilized in pharmaceutical and agrochemical synthesis due to the nitrile group’s stability and versatility in chemical transformations .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSHKNJRSFGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-5-methylbenzonitrile using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares 2-Chloro-4-fluoro-5-methylbenzonitrile with analogous compounds, highlighting key structural and physicochemical differences:
Key Research Findings
- Synthetic Utility : The methyl group in This compound stabilizes the aromatic ring against oxidation, enabling its use in high-temperature reactions .
- Regulatory Status : Some biphenyl analogs (e.g., 4-(2-Chloro-5-methylphenyl)-2-fluorobenzonitrile ) are discontinued due to synthesis challenges, underscoring the importance of substituent positioning in commercial viability .
Biological Activity
2-Chloro-4-fluoro-5-methylbenzonitrile is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6ClF
- Molecular Weight : 158.59 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. The compound exhibits antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further pharmacological studies.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
A study investigated the antimicrobial effects of various benzonitrile derivatives, including this compound. Results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested based on its ability to modulate signaling pathways involved in inflammation. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Case Study 1: Antimicrobial Efficacy
In a comparative study of benzonitrile derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to known antibiotics, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Chloro-4-fluoro-5-methylbn | 32 | Staphylococcus aureus |
| Other Benzonitrile Derivative | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
A study focused on the apoptotic effects of various benzonitrile derivatives on melanoma cells. While specific data for this compound were not available, related compounds showed significant cytotoxicity and induced apoptosis through ROS generation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
